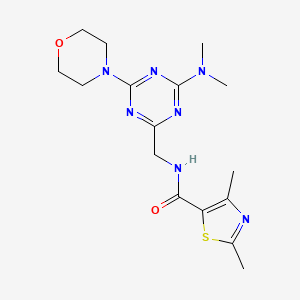![molecular formula C11H13N3O4S3 B2863175 1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole CAS No. 2320955-06-2](/img/structure/B2863175.png)
1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole is a useful research compound. Its molecular formula is C11H13N3O4S3 and its molecular weight is 347.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has shown that compounds related to 1-methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)sulfonyl)-1H-imidazole have been synthesized and evaluated for their antimicrobial properties. For instance, a study by Prajapati and Thakur (2014) focused on synthesizing novel azetidinones and testing their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new antimicrobial agents (Prajapati & Thakur, 2014).
Carbonic Anhydrase Inhibition
Another study explored the use of arenesulfonyl-2-imidazolidinones, closely related to the chemical , as inhibitors of carbonic anhydrase, an enzyme important for pH regulation in humans. This research, conducted by Abdel-Aziz et al. (2015), demonstrated that these compounds exhibited micromolar inhibition constants against human isoforms of the enzyme, suggesting potential therapeutic applications (Abdel-Aziz et al., 2015).
Diazotransfer Reagent
Goddard-Borger and Stick (2007) discussed the synthesis of imidazole-1-sulfonyl azide hydrochloride, a compound structurally similar to the one . This reagent is useful in diazotransfer reactions, converting primary amines into azides and methylene substrates into diazo compounds, indicating its utility in organic synthesis (Goddard-Borger & Stick, 2007).
Synthesis of Novel Imidazoles
Rozentsveig et al. (2014) reported the synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines, indicating the chemical's role in the formation of complex heterocyclic compounds that could have various biological applications (Rozentsveig et al., 2014).
Antioxidant Activity
Talapuru et al. (2014) synthesized compounds linked to imidazoles and tested them for antioxidant activity. This research suggests that derivatives of the mentioned chemical could have potential as antioxidants (Talapuru et al., 2014).
Properties
IUPAC Name |
1-methyl-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S3/c1-13-5-4-12-11(13)20(15,16)9-7-14(8-9)21(17,18)10-3-2-6-19-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZQWWLNHDDIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(7,7-dimethyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2863094.png)
![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B2863097.png)
![2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2863098.png)

![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)
![8-benzyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2863103.png)

![2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile](/img/structure/B2863106.png)

![4-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2863108.png)
![tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]carbamate](/img/no-structure.png)
![Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B2863112.png)
